8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate

Catalog No.
S699257
CAS No.
123334-12-3
M.F
C10H12BrN5NaO7P
M. Wt
448.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromoadenosine 3',5'-cyclic monophosphate sodium...

CAS Number

123334-12-3

Product Name

8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;hydrate

Molecular Formula

C10H12BrN5NaO7P

Molecular Weight

448.1 g/mol

InChI

InChI=1S/C10H11BrN5O6P.Na.H2O/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);;1H2/q;+1;/p-1/t3-,5-,6-,9-;;/m1../s1

InChI Key

XWDDEXWQQLBWNV-LGVAUZIVSA-M

SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].O.[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].O.[Na+]

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].O.[Na+]

8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate (8-Br-cAMP) is a synthetic derivative of cyclic adenosine monophosphate (cAMP) []. cAMP is a ubiquitous second messenger molecule found in all cell types and plays a critical role in various cellular processes like metabolism, growth, differentiation, and apoptosis []. 8-Br-cAMP differs from cAMP by having a bromine atom attached to the 8th position of the adenine ring. This modification makes 8-Br-cAMP more resistant to degradation by phosphodiesterases, enzymes that break down cAMP, leading to longer-lasting effects []. Due to this property, 8-Br-cAMP is a valuable tool in scientific research for studying cAMP signaling pathways.


Molecular Structure Analysis

8-Br-cAMP possesses a complex molecular structure consisting of several key features:

  • Adenine ring: The core structure is a purine ring system called adenine, containing nitrogen atoms and a carbon-carbon double bond pattern [].
  • Ribose sugar: Attached to the adenine ring is a five-carbon sugar molecule called ribose. The cyclic structure is formed by a phosphodiester bond linking the 3' and 5' positions of the ribose sugar [].
  • Phosphate group: A phosphate group is attached to the ribose sugar, crucial for its biological function by interacting with proteins [].
  • Bromine substitution: A bromine atom is substituted at the 8th position of the adenine ring, distinguishing it from cAMP [].

This unique structure allows 8-Br-cAMP to mimic cAMP and activate downstream signaling pathways but with greater resistance to degradation, making it a valuable research tool [].


Chemical Reactions Analysis

Synthesis:

The specific synthesis of 8-Br-cAMP can involve various methods, but a common approach utilizes enzymatic reactions. Enzymes like cyclases can convert adenosine triphosphate (ATP) to cAMP, followed by acylation to introduce the bromine group at the 8th position.

Decomposition:

8-Br-cAMP can be broken down by phosphodiesterases, though at a slower rate compared to cAMP, into its constituent parts: adenosine and inorganic phosphate [].


Physical And Chemical Properties Analysis

  • Appearance: Likely a white powder similar to cAMP [].
  • Solubility: Presumably soluble in water like cAMP due to the presence of charged phosphate and hydroxyl groups [].
  • Melting point and boiling point: Not readily available but likely similar to cAMP (melting point ~250°C, decomposes before boiling) [].

8-Br-cAMP functions as a cell-permeable analog of cAMP. It enters cells and binds to protein kinase A (PKA), a key enzyme in the cAMP signaling pathway []. This binding activates PKA, leading to the phosphorylation of various target proteins, ultimately influencing cellular processes like gene expression, cell growth, and differentiation [].

  • Increased Stability

    -Br-cAMP is more resistant to degradation by phosphodiesterases, enzymes that break down cAMP [Sigma-Aldrich]. This enhanced stability allows for longer-lasting effects and more accurate measurements in experiments.

  • Cell Permeability

    Similar to cAMP, 8-Br-cAMP can readily enter cells, making it a valuable tool for studying intracellular signaling pathways [Sigma-Aldrich].

Here are some specific research applications of 8-Br-cAMP:

  • Investigating cAMP-dependent signaling

    8-Br-cAMP can be used to activate protein kinase A (PKA), a key enzyme in the cAMP signaling pathway []. This activation allows researchers to study the downstream effects of cAMP signaling on various cellular processes.

  • Studying Cell Growth and Differentiation

    8-Br-cAMP has been shown to inhibit cell growth, decrease proliferation, and induce differentiation in cultured cells []. This makes it a useful tool for investigating the regulation of cell cycle and development.

  • Modulating Gene Expression

    8-Br-cAMP can influence the expression of various genes by activating PKA and other signaling molecules []. Researchers can utilize this property to study the mechanisms of gene regulation in different cell types.

Here are some specific examples of how 8-Br-cAMP has been used in research:

  • Induction of CYP19

    8-Br-cAMP was used as a positive control to study the induction of CYP19, an enzyme involved in estrogen biosynthesis, in H295R human adrenal carcinoma cells [].

  • Effects on Short-circuit Current

    The ability of 8-Br-cAMP to permeate cell membranes has been used to investigate its effect on short-circuit current (Isc) in epithelial tissues [].

  • Potential for Stem Cell Differentiation

    Research has explored the potential of 8-Br-cAMP to induce differentiation in Wharton's jelly-derived mesenchymal stem cells (WJ-MCSs).

UNII

7K8E6IY5RV

Other CAS

123334-12-3

Dates

Modify: 2023-08-15

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